molecular formula C31H25F4N5O3 B12428643 (2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12428643
M. Wt: 591.6 g/mol
InChI Key: ZHLSGVQIUSXPCO-NJHZRGNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyanopyridine moiety, and multiple fluorinated groups.

Preparation Methods

The synthesis of (2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide involves several steps. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a base solution, cobalt salt solution, tin alkali solution, and ammonia water .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts such as copper and cobalt salts.

Scientific Research Applications

(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

When compared to similar compounds, (2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide stands out due to its unique structure and properties. Similar compounds include trifluorotoluene and 2-pyrrolidin-2-ylpyridine, which share some structural features but differ in their specific functional groups and applications .

Properties

Molecular Formula

C31H25F4N5O3

Molecular Weight

591.6 g/mol

IUPAC Name

(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C31H25F4N5O3/c32-20-12-21(33)14-23(13-20)40(28(42)25-5-6-27(41)39(25)26-11-18(17-36)8-10-37-26)31(9-7-19-3-1-2-4-24(19)31)29(43)38-22-15-30(34,35)16-22/h1-4,8,10-14,22,25H,5-7,9,15-16H2,(H,38,43)/t25-,31+/m1/s1

InChI Key

ZHLSGVQIUSXPCO-NJHZRGNWSA-N

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)N(C2=CC(=CC(=C2)F)F)[C@]3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.